molecular formula C9H18O3S B14086874 tert-Butyl 3-(2-mercaptoethoxy)propanoate

tert-Butyl 3-(2-mercaptoethoxy)propanoate

Cat. No.: B14086874
M. Wt: 206.30 g/mol
InChI Key: OAXXOMRTKWCSBO-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-mercaptoethoxy)propanoate is an organic compound that features a tert-butyl ester group attached to a 3-(2-mercaptoethoxy)propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(2-mercaptoethoxy)propanoate typically involves the esterification of 3-(2-mercaptoethoxy)propanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2-mercaptoethoxy)propanoate can undergo several types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 3-(2-mercaptoethoxy)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the modification of biomolecules and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-mercaptoethoxy)propanoate involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and other biomolecules, leading to modifications that can alter their function. The ester group can undergo hydrolysis to release the active thiol-containing moiety, which can then participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(2-hydroxyethoxy)propanoate
  • tert-Butyl 3-(2-aminoethoxy)propanoate
  • tert-Butyl 3-(2-cyanoethoxy)propanoate

Uniqueness

tert-Butyl 3-(2-mercaptoethoxy)propanoate is unique due to the presence of the thiol group, which imparts distinct reactivity and potential applications compared to its analogs. The thiol group allows for specific interactions with biomolecules and can be used in targeted chemical modifications.

Properties

Molecular Formula

C9H18O3S

Molecular Weight

206.30 g/mol

IUPAC Name

tert-butyl 3-(2-sulfanylethoxy)propanoate

InChI

InChI=1S/C9H18O3S/c1-9(2,3)12-8(10)4-5-11-6-7-13/h13H,4-7H2,1-3H3

InChI Key

OAXXOMRTKWCSBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCCS

Origin of Product

United States

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